PS47

PDK1 Allosteric modulator Negative control

PS47 is the essential stereospecific negative control for PDK1 activation studies using PS48. Its E-configuration abrogates PIF-pocket binding (Kd >200 μM vs PS48 10.3 μM), ensuring accurate interpretation of Akt phosphorylation and kinase activity assays. Use PS47 in parallel to validate SAR campaigns and distinguish true PDK1 modulation from scaffold off-target effects. Research-use only.

Molecular Formula C17H15ClO2
Molecular Weight 286.8 g/mol
Cat. No. B610298
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePS47
SynonymsPS-47;  PS 47;  PS47; 
Molecular FormulaC17H15ClO2
Molecular Weight286.8 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=CC(=O)O)CCC2=CC=C(C=C2)Cl
InChIInChI=1S/C17H15ClO2/c18-16-10-7-13(8-11-16)6-9-15(12-17(19)20)14-4-2-1-3-5-14/h1-5,7-8,10-12H,6,9H2,(H,19,20)/b15-12+
InChIKeyLLJYFDRQFPQGNY-NTCAYCPXSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

(E)-5-(4-Chlorophenyl)-3-phenylpent-2-enoic acid (PS‑47): A Critical Negative Control for PDK1 Allosteric Activator Studies


(E)-5-(4-Chlorophenyl)-3-phenylpent-2-enoic acid (commonly referred to as PS‑47; CAS: 1180676-33-8) is the inactive E‑isomer of the 3‑phosphoinositide‑dependent protein kinase‑1 (PDK1) allosteric activator PS‑48 . This unsaturated carboxylic acid (C₁₇H₁₅ClO₂, MW 286.75) exhibits a defined trans‑olefin geometry that distinguishes it from its cis‑configured counterpart [1]. While PS‑48 binds to the PIF‑binding pocket of PDK1 with a dissociation constant of 10.3 μM, PS‑47 demonstrates negligible affinity (Kd > 200 μM) , establishing it as a stereospecific negative control for mechanistic studies.

Why (E)-5-(4-Chlorophenyl)-3-phenylpent-2-enoic acid Cannot Be Substituted by Other PS‑48 Analogs


The stereochemistry of the double bond between C2 and C3 is the primary determinant of PDK1 binding activity [1]. PS‑48, the Z‑isomer, adopts a conformation compatible with the PIF‑binding pocket, whereas the E‑configuration of PS‑47 introduces a spatial mismatch that abrogates allosteric activation [2]. Consequently, generic substitutions—even within the same 3,5‑diarylpent‑2‑enoic acid class—yield vastly divergent pharmacological profiles [3]. A user intending to establish a negative control for PDK1 activation studies cannot replace PS‑47 with PS‑48, other allosteric PDK1 modulators (e.g., PS210, COM1), or broader anti‑inflammatory diarylpentanoids without invalidating the experimental design.

Quantitative Differentiation Evidence: (E)-5-(4-Chlorophenyl)-3-phenylpent-2-enoic acid vs. Comparators


PDK1 Binding Affinity: (E)-5-(4-Chlorophenyl)-3-phenylpent-2-enoic acid vs. PS‑48 (Z‑Isomer)

PS‑47 exhibits at least a 19‑fold lower binding affinity for PDK1 compared to PS‑48. While PS‑48 binds the PIF‑binding pocket with a Kd of 10.3 μM, PS‑47 shows negligible binding (Kd > 200 μM) . This stereochemical‑driven loss of affinity renders PS‑47 the appropriate stereospecific negative control for PDK1 activation assays .

PDK1 Allosteric modulator Negative control

PDK1 Allosteric Activation: (E)-5-(4-Chlorophenyl)-3-phenylpent-2-enoic acid vs. PS‑48

PS‑48 allosterically activates PDK1 with an AC50 of approximately 8 μM, whereas PS‑47 fails to elicit any measurable activation even at concentrations exceeding 200 μM [1]. This functional dichotomy stems exclusively from the E/Z isomerism of the α,β‑unsaturated acid moiety [2].

PDK1 Allosteric activation AC50

Physicochemical Identity vs. (Z)-5-(4-Chlorophenyl)-3-phenylpent-2-enoic acid (PS‑48)

The two isomers can be chromatographically resolved and exhibit distinct melting points. PS‑47 (E‑isomer) melts at 117–118 °C, whereas PS‑48 (Z‑isomer) melts at 114–115 °C . Additionally, PS‑47 has a calculated LogP of 4.44, compared to 5.0–5.6 for PS‑48 . These differences provide orthogonal verification of isomer identity and purity.

Stereochemistry Analytical chemistry Quality control

Selectivity Profile: PS‑47 as a Stereospecific Negative Control

PS‑48 binds exclusively to the PIF‑binding pocket of PDK1, distinct from the ATP‑binding site . PS‑47, despite sharing the same core scaffold, fails to engage this pocket (Kd > 200 μM) . This stereospecific loss of binding confirms that PS‑47 does not interfere with PDK1 activity and is not promiscuously interacting with other kinase domains, making it a clean negative control.

Selectivity PDK1 Negative control

Purity and Storage Stability: (E)-5-(4-Chlorophenyl)-3-phenylpent-2-enoic acid vs. Class Average

Commercial PS‑47 is supplied at ≥98% purity (HPLC) and remains stable for ≥12 months when stored at −20 °C in the dark, desiccated . While this purity is typical for research‑grade small molecules, it is critical that the material is free from contamination by the active Z‑isomer (PS‑48), which would confound negative control experiments .

Purity Stability Quality assurance

Optimal Use Cases for (E)-5-(4-Chlorophenyl)-3-phenylpent-2-enoic acid (PS‑47)


Negative Control for PDK1 Allosteric Activation Assays

In any experiment employing PS‑48 (or other 3,5‑diarylpent‑2‑enoic acid‑based PDK1 activators), PS‑47 must be run in parallel as a stereospecific negative control. This includes kinase activity assays (AC50 determination), cellular Akt phosphorylation studies, and functional rescue experiments in models of insulin resistance or β‑amyloid toxicity [1]. The >19‑fold difference in PDK1 binding affinity between the two isomers ensures that PS‑47 does not confound the interpretation of PS‑48‑mediated effects .

Structure‑Activity Relationship (SAR) Studies of the PIF‑Binding Pocket

PS‑47 serves as a critical comparator in SAR campaigns aimed at optimizing PDK1 allosteric activators. By contrasting the inactive E‑isomer with the active Z‑isomer, researchers can delineate the conformational requirements for PIF‑pocket engagement. Thermodynamic and structural studies (e.g., ITC, X‑ray crystallography) have leveraged PS‑47 to demonstrate that the double‑bond geometry dictates the ability of the compound to induce the requisite allosteric transition [1].

Quality Control Reference Standard for Isomer Identification

Analytical laboratories and procurement departments can use PS‑47 as a reference standard to confirm the identity of the E‑isomer in incoming shipments or synthesized batches. The distinct melting point (117–118 °C), HPLC retention time, and NMR spectral characteristics of PS‑47 [1] provide a robust set of orthogonal methods to differentiate it from the Z‑isomer (PS‑48, m.p. 114–115 °C) . This is essential when a specific isomer is required for experimental use.

Baseline Control in Phenotypic Screening Cascades

When screening compound libraries for PDK1‑dependent phenotypes (e.g., cell migration, proliferation, or metabolic reprogramming), PS‑47 provides a chemically matched baseline control. Its lack of PDK1 activation, combined with a physicochemical profile similar to PS‑48, controls for any off‑target effects or cytotoxicity associated with the diarylpentenoic acid scaffold [1]. This enables researchers to confidently attribute hits to PDK1 pathway modulation.

Technical Documentation Hub

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